molecular formula C16H16N2O2 B5857410 N-(3-anilino-3-oxopropyl)benzamide

N-(3-anilino-3-oxopropyl)benzamide

Cat. No. B5857410
M. Wt: 268.31 g/mol
InChI Key: VWVWEHLCCUYCFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are closely related to N-(3-anilino-3-oxopropyl)benzamide, has been achieved through a highly efficient green synthesis method. This involves a three-component reaction of isatoic anhydride, primary amines in the presence of 2-bromoacethophenone derivatives, resulting in high yields and simple product separation (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide, a compound similar to this compound, has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. The crystal structure is characterized by N–H···O and C–H···O hydrogen bonds, indicating the significance of these interactions in the stabilization of the crystal lattice (Ayoob & Hawaiz, 2023).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions that highlight its chemical properties. For instance, substituted benzamides, which share a similar core structure, exhibit potential antipsychotic activity due to their central dopamine antagonist properties. This suggests that this compound derivatives could also possess significant biological activities (Blaney et al., 1983).

Physical Properties Analysis

The physical properties of this compound derivatives can be inferred from studies on related compounds. For example, the synthesis and characterization of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which shares structural similarities, reveal insights into the compound's physical properties such as melting points, solubility, and crystalline structure, thereby providing a foundation for understanding the physical characteristics of this compound (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound can be analyzed through the reactivity of similar compounds. For instance, the study of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which includes examination of their synthesis, crystal structures, and colorimetric sensing of fluoride anions, provides valuable insights into the chemical behavior and reactivity of benzamide derivatives, including potential applications in sensing technologies (Younes et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, “Benzamide,N-(3-oxopropyl)-”, can be viewed and downloaded for free .

properties

IUPAC Name

N-(3-anilino-3-oxopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(18-14-9-5-2-6-10-14)11-12-17-16(20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVWEHLCCUYCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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